molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1

tert-Butyl 5-bromoindoline-1-carboxylate

Cat. No. B141010
CAS RN: 261732-38-1
M. Wt: 298.18 g/mol
InChI Key: UOCVSZYBRMGQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-bromoindoline-1-carboxylate” is an intermediate used in the synthesis of Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains . It is also used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) .


Synthesis Analysis

The target compound is obtained from 5-bromoindole as raw material . It can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-bromoindoline-1-carboxylate” is C13H16BrNO2 . The compound was confirmed by 1H NMR, 13C NMR, MS and FT-IR . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction .


Chemical Reactions Analysis

As an intermediate, “tert-Butyl 5-bromoindoline-1-carboxylate” is used in the synthesis of Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains . It is also used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 5-bromoindoline-1-carboxylate” is 298.18 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

tert-Butyl 5-bromoindoline-1-carboxylate: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its bromo group and protected amine allow for versatile reactions, such as Suzuki coupling, to create complex indole derivatives. These derivatives are crucial in pharmaceutical research, particularly in the development of drugs with potential anticancer, antiviral, and anti-inflammatory properties .

Palladium-Catalyzed Reactions

This compound is frequently used in palladium-catalyzed cross-coupling reactions. The presence of the bromo group makes it an excellent candidate for reactions like the Heck reaction, which can lead to the formation of carbon-carbon bonds, a fundamental step in constructing complex organic molecules .

Modular Indole Synthesis

Researchers utilize 1-BOC-5-bromoindoline in modular indole synthesis strategies. This approach is beneficial for creating libraries of indole-based compounds, which are common scaffolds in drug discovery programs. The tert-butyl group serves as a protective group, which can be removed under acidic conditions after the desired modifications are made to the indole core .

Preparation of Aryl Alkyl Amines

The compound is also a reactant in the preparation of aryl alkyl amines via alkylation reactions. These amines are important in the synthesis of biologically active molecules and can be used to produce compounds with CNS activity or as intermediates in the synthesis of dyes and pigments .

Inhibitors of Dipeptidyl Peptidase

1-BOC-5-bromoindoline: serves as an intermediate in the synthesis of inhibitors of dipeptidyl peptidase 8/9 (DPP8/9). These enzymes are therapeutic targets for the treatment of type 2 diabetes and obesity, making the compound significant in medicinal chemistry research .

Antistaphylococcal Activities

The compound has been used in the synthesis of Isothiazoloquinolones, which show enhanced antistaphylococcal activities against multidrug-resistant strains. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the importance of tert-Butyl 5-bromoindoline-1-carboxylate in developing new antibacterial agents .

Future Directions

The compound is an important intermediate in the synthesis of various pharmaceutical compounds . Its future directions could include its use in the development of new drugs and therapies, although specific future directions are not mentioned in the retrieved sources.

properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCVSZYBRMGQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619065
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromoindoline-1-carboxylate

CAS RN

261732-38-1
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261732-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4 g (20 mmol) 5-bromo-indoline in 50 ml CH2Cl2 were treated with 4.4 g (20 MMOL) di.-tert.-butyldicarbonate at RT over night. The reaction mixture was concentrated in vacuo and triturated with hexane to yield 5.3 g (89%) 5-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 297 (M, 1Br).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tert.-butyldicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromoindoline (3.96 g, 20 mmol), di-t-butylcarbonate (4.37 g, 20 mmol), 4-dimethylaminopyridine (2.69 g, 22 mmol) and CH3CN (50 mL) were mixed and stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (300 mL) and the organic solution was washed successively with water (50 mL), a 1 N HCl solution (50 mL), a saturated NaHCO3 solution (2×50 mL) and brine (25 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a solid. Trituration with hexane and drying in vacuo provided a white solid (2.26 g, 38% yield): 1H NMR (DMSO-d6, 300 MHz): 7.36 (s, 1H), 7.29 (d, 2H, J=7), 3.86 (t, 2H, J=7), 3.04 (t, 2H, J=7), 1.48 (s, 9H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromoindoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-bromoindoline-1-carboxylate
Reactant of Route 3
tert-Butyl 5-bromoindoline-1-carboxylate
Reactant of Route 4
tert-Butyl 5-bromoindoline-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-bromoindoline-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 5-bromoindoline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.